molecular formula C21H22N4O3S B4504975 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone

Cat. No.: B4504975
M. Wt: 410.5 g/mol
InChI Key: KPBDJMLHXJGFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, an oxoethyl linkage, and a thienyl-pyridazinone core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the oxoethyl linkage via an acylation reaction. The final step involves the cyclization of the thienyl-pyridazinone core under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amine derivatives or reduced thienyl rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperazine or thienyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand for various biological receptors, including adrenergic receptors.

    Medicine: Explored for its therapeutic potential in treating neurological and cardiovascular disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to therapeutic effects, such as vasodilation or neurotransmitter regulation, depending on the specific receptor subtype targeted.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: A compound with similar structural features, used as an antihypertensive agent.

Uniqueness

2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone stands out due to its unique combination of functional groups and its potential for diverse applications. Unlike other similar compounds, it offers a broader range of chemical reactivity and potential therapeutic uses, making it a valuable molecule for further research and development.

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-28-18-6-3-2-5-17(18)23-10-12-24(13-11-23)21(27)15-25-20(26)9-8-16(22-25)19-7-4-14-29-19/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBDJMLHXJGFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.